molecular formula C36H70O3 B12652584 Octadecyl (R)-12-hydroxyoleate CAS No. 93980-70-2

Octadecyl (R)-12-hydroxyoleate

Cat. No.: B12652584
CAS No.: 93980-70-2
M. Wt: 550.9 g/mol
InChI Key: PHVQRWNQGOIZLC-COOPMVRXSA-N
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Description

Octadecyl ®-12-hydroxyoleate is a long-chain fatty acid ester derived from oleic acid It is characterized by the presence of an octadecyl group and a hydroxyl group at the 12th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecyl ®-12-hydroxyoleate typically involves the esterification of oleic acid with octadecanol. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of Octadecyl ®-12-hydroxyoleate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Octadecyl ®-12-hydroxyoleate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.

Major Products Formed

    Oxidation: Formation of octadecyl ®-12-ketooleate or octadecyl ®-12-carboxyoleate.

    Reduction: Formation of octadecyl ®-12-hydroxyoleyl alcohol.

    Substitution: Formation of octadecyl ®-12-chloroleate or octadecyl ®-12-aminoleate.

Scientific Research Applications

Octadecyl ®-12-hydroxyoleate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in various chemical formulations.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential as a drug delivery agent due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of Octadecyl ®-12-hydroxyoleate involves its interaction with lipid membranes. The octadecyl group integrates into the hydrophobic core of the membrane, while the hydroxyl group interacts with the polar head groups of the lipids. This interaction can alter the fluidity and permeability of the membrane, affecting various cellular processes. Additionally, the compound can act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Octadecyl oleate: Lacks the hydroxyl group at the 12th position, making it less polar.

    Octadecyl stearate: Saturated fatty acid ester, lacking the double bond present in oleic acid.

    Octadecyl linoleate: Contains two double bonds, making it more unsaturated compared to Octadecyl ®-12-hydroxyoleate.

Uniqueness

Octadecyl ®-12-hydroxyoleate is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination imparts distinct chemical and physical properties, such as increased polarity and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

93980-70-2

Molecular Formula

C36H70O3

Molecular Weight

550.9 g/mol

IUPAC Name

octadecyl (Z)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C36H70O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-20-23-26-30-34-39-36(38)33-29-25-22-19-18-21-24-28-32-35(37)31-27-8-6-4-2/h24,28,35,37H,3-23,25-27,29-34H2,1-2H3/b28-24-

InChI Key

PHVQRWNQGOIZLC-COOPMVRXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O

Origin of Product

United States

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